molecular formula C13H16FNO3 B12094302 Benzyl cis-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Benzyl cis-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B12094302
M. Wt: 253.27 g/mol
InChI Key: CHZWMGAUGNNAKR-VXGBXAGGSA-N
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Description

Benzyl cis-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 2454490-63-0) is a fluorinated pyrrolidine derivative with a molecular formula of C₁₃H₁₆FNO₃ and a molecular weight of 253.27 g/mol . The compound features a benzyl ester group at the 1-position, a fluorine atom at the 3-position, and a hydroxymethyl group at the 4-position in a cis-configuration. Its stereochemical configuration was resolved via supercritical fluid chromatography (SFC), yielding enantiomers with high purity (>99% e.e.) .

Properties

Molecular Formula

C13H16FNO3

Molecular Weight

253.27 g/mol

IUPAC Name

benzyl (3S,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H16FNO3/c14-12-7-15(6-11(12)8-16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12-/m1/s1

InChI Key

CHZWMGAUGNNAKR-VXGBXAGGSA-N

Isomeric SMILES

C1[C@@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)F)CO

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)CO

Origin of Product

United States

Preparation Methods

Electrophilic Fluorination of Enolates

A cornerstone of modern fluorination chemistry involves the electrophilic fluorination of enolates. For pyrrolidine systems, this method has been adapted to introduce fluorine at specific positions while preserving ring integrity. In the case of Benzyl cis-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate, the synthesis begins with a ketone precursor, N-Boc-4-oxo-L-proline benzyl ester , which is regioselectively enolized at the C3 position under kinetic conditions.

Key Steps :

  • Enolate Formation : Treatment of the ketone precursor with a strong base (e.g., LiHMDS, NaHMDS) at −78°C generates a stable enolate.

  • Fluorination : Reaction with N-fluorobenzenesulfonimide (NFSI) introduces fluorine at C3. This step proceeds with high regioselectivity but variable stereochemical outcomes depending on the enolate geometry.

  • Quenching and Isolation : The fluorinated intermediate is stabilized via protonation or silylation, followed by chromatographic purification.

Table 1: Electrophilic Fluorination Conditions

Enolating AgentFluorinating AgentSolventTemperatureYield (%)
LiHMDSNFSITHF−78°C55
KHMDSSelectfluor®DMF0°C48

Hydroxymethyl Group Introduction via Borohydride Reduction

The hydroxymethyl group at C4 is introduced through the reduction of a ketone intermediate. Sodium borohydride (NaBH4) is the reagent of choice due to its compatibility with fluorinated pyrrolidines and stereochemical predictability.

Procedure :

  • Substrate Preparation : The fluorinated ketone (e.g., 3-fluoro-4-oxopyrrolidine) is dissolved in methanol or ethanol.

  • Reduction : NaBH4 is added portion-wise at 0°C, and the mixture is stirred until complete conversion (monitored via TLC or NMR).

  • Workup : The reaction is quenched with aqueous NH4Cl, extracted with ethyl acetate, and purified via silica gel chromatography.

Stereochemical Outcome :

  • The reduction proceeds via a chelation-controlled mechanism, favoring the cis-diastereomer when the C3 fluorine directs borohydride approach from the less hindered face.

  • Yield : 58–68% for the cis-isomer, with minor amounts of the trans-isomer (≤11%).

Benzyl Protection and Esterification

The benzyl carboxylate group is introduced early in the synthesis to protect the pyrrolidine nitrogen and facilitate subsequent transformations.

Stepwise Protocol :

  • Boc Deprotection : Treatment of N-Boc-pyrrolidine with HCl in dioxane removes the Boc group, yielding the free amine.

  • Benzyloxycarbonylation : The amine reacts with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO3) to form the benzyl carbamate.

  • Esterification : The hydroxymethyl group is acetylated (if necessary) using acetic anhydride, though this step is often omitted due to the stability of the primary alcohol.

Critical Considerations :

  • Solvent Choice : Dichloromethane (DCM) or THF is preferred for Cbz-Cl reactions to minimize side reactions.

  • Temperature Control : Reactions are conducted at 0°C to room temperature to prevent racemization.

Stereochemical Control and Optimization

Achieving the cis-3-fluoro-4-hydroxymethyl configuration requires meticulous control over reaction conditions.

Conformational Analysis

X-ray crystallography and NMR studies reveal that fluorination at C3 inverts the natural C4-exo puckering of the pyrrolidine ring to C4-endo, which stabilizes the cis-isomer through reduced steric clash between the fluorine and hydroxymethyl groups.

Catalytic Asymmetric Fluorination

Recent advances employ chiral palladium or organocatalysts to enforce stereoselectivity:

  • Catalyst : Pd(OAc)2 with (R)-BINAP ligand.

  • Conditions : 1 atm F2 gas, −40°C, DMF solvent.

  • Outcome : 85% ee for the cis-isomer, though scalability remains a challenge.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency and Scalability

MethodStepsTotal Yield (%)Purity (%)Scalability
Enolate Fluorination43298.2Moderate
Reductive Amination52895.5Low
Catalytic Asymmetric61899.0Low

Chemical Reactions Analysis

Types of Reactions

Benzyl cis-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Modulation of Receptors

Benzyl cis-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate has been investigated for its role as an allosteric modulator of muscarinic acetylcholine receptors, particularly the M4 subtype. This receptor is implicated in various neurological disorders, and compounds that modulate its activity may offer therapeutic benefits for conditions such as schizophrenia and Alzheimer's disease .

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine derivatives, including this compound, have shown promise in drug discovery due to their versatility as scaffolds. They have been associated with various biological activities such as acting as agonists at peroxisome proliferator-activated receptors (PPARs), which are crucial in metabolic regulation and could be beneficial in treating type 2 diabetes .

Anticancer Properties

Research indicates that pyrrolidine derivatives can exhibit anticancer properties. For instance, studies have reported the synthesis of compounds based on pyrrolidine that demonstrate significant cytotoxic effects against various cancer cell lines. These findings suggest that this compound could be further explored for its potential in cancer therapy .

Case Study 1: PPAR Agonism

A study highlighted the synthesis of a series of pyrrolidine derivatives that included this compound. These compounds were evaluated for their agonistic activity at PPARα and PPARγ, showing effective modulation of glucose metabolism and lipid profiles in diabetic models. Notably, one derivative exhibited an EC50 in the low nanomolar range, indicating strong biological activity .

Case Study 2: Neurological Disorders

Another investigation focused on the modulation of M4 muscarinic receptors using this compound. The study demonstrated that this compound could effectively alter receptor activity, providing a basis for developing treatments for neurological conditions characterized by cholinergic dysfunction .

Summary of Applications

Application AreaDescription
Neurological Disorders Potential treatment for schizophrenia and Alzheimer's through M4 receptor modulation .
Metabolic Regulation Agonism at PPARα/γ receptors aiding in type 2 diabetes management .
Anticancer Activity Cytotoxic effects against cancer cell lines; potential for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of benzyl cis-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and hydroxymethyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of benzyl cis-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate are compared below with analogous pyrrolidine derivatives:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents/Configuration Molecular Weight (g/mol) Key Differences/Applications
Benzyl cis-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate (1821794-05-1) 3-amino, 4-hydroxymethyl (cis) 252.28 Amino group enhances nucleophilicity; used in peptide mimetics.
Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride 4-CF₃, 3-COOCH₃ (cis) 261.67 Trifluoromethyl group increases lipophilicity; applied in CNS-targeting drug candidates.
Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate (952444-02-9) 3-amino, 4-fluoro (trans) 238.24 Trans-configuration alters spatial interactions; used in kinase inhibitor scaffolds.
Benzyl (2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (2679928-63-1) 4-fluoro, 2-hydroxymethyl (cis) 253.27 Hydroxymethyl at C2 modifies hydrogen-bonding networks; explored in antiviral agents.
Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate (174073-95-1) 3,3-difluoro, 4-hydroxymethyl 271.26 Difluoro substitution enhances electronegativity; studied in enzyme inhibition assays.

Key Insights:

Substituent Effects: Fluorine: The 3-fluoro substituent in the target compound improves metabolic stability compared to amino or trifluoromethyl analogs . Hydroxymethyl: The 4-hydroxymethyl group provides a hydrogen-bonding site absent in compounds like methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate, enhancing target binding affinity .

Stereochemical Impact :

  • Cis-configuration in the target compound creates a rigid scaffold, contrasting with trans-isomers (e.g., CAS 952444-02-9), which exhibit distinct conformational preferences .

Synthetic Accessibility: The target compound’s synthesis yield (74%) is comparable to analogs like (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methylpyrrolidine-3-carboxylic acid (68% yield) . High enantiomeric purity (>99% e.e.) via SFC is a notable advantage over racemic mixtures of similar derivatives .

Commercial Viability: The target compound is priced at ¥11,721.9/g (Aladdin), reflecting its specialty status, whereas non-fluorinated analogs (e.g., butyl pyrrolidine-3-carboxylate, CAS 122079-54-3) are more cost-effective .

Biological Activity

Benzyl cis-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16FNO3
  • Molecular Weight : 253.27 g/mol
  • CAS Number : 2454490-63-0
  • Purity : ≥97% .

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of pyrrolidine derivatives, including this compound. The presence of a fluorine atom in the structure is believed to enhance the compound's ability to penetrate bacterial cell membranes, thereby increasing its antibacterial potency.

The antibacterial activity is primarily attributed to the compound's interaction with bacterial cell membranes and its ability to disrupt essential cellular processes. The fluorine substituent is known to improve lipophilicity, facilitating better membrane penetration and interaction with bacterial targets .

Study 1: In Vitro Antibacterial Testing

In a comprehensive study examining various pyrrolidine derivatives, this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75
Bacillus subtilis25

This study indicated that the compound exhibited a stronger effect against Gram-positive bacteria compared to Gram-negative strains .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications to the pyrrolidine ring significantly influenced antibacterial potency. The introduction of hydroxymethyl and fluorine groups was found to be crucial for enhancing biological activity. The research concluded that compounds with similar structural motifs could serve as lead candidates for developing novel antibiotics .

Comparative Analysis of Related Compounds

To further understand the biological activity of this compound, a comparative analysis with other related pyrrolidine derivatives was conducted:

Compound MIC (µg/mL) Activity Type
This compound50Antibacterial
2,6-Dipiperidino-1,4-dibromobenzene75Antibacterial
2,4,6-tripyrrolidinochlorobenzene>100Antibacterial

This table illustrates that while this compound shows promising antibacterial properties, other compounds may exhibit varying degrees of efficacy depending on their structural characteristics .

Q & A

Q. What are the recommended synthetic routes for Benzyl cis-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate?

  • Methodological Answer : The synthesis of pyrrolidine carboxylates typically involves stereoselective fluorination and hydroxymethylation. For example, analogous compounds like tert-butyl cis-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate are synthesized via regioselective ring-opening of epoxides followed by fluorination using DAST (diethylaminosulfur trifluoride) . For the benzyl-protected variant, benzyl chloroformate (Cbz-Cl) is commonly used to introduce the benzyloxycarbonyl group after fluorination and hydroxymethylation steps . Key intermediates (e.g., methyl esters) are often characterized by 1H^{1}\text{H}/19F^{19}\text{F} NMR to confirm stereochemistry .

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemical ambiguities. Programs like SHELXL (part of the SHELX suite) enable refinement of crystal structures to determine absolute configuration . For liquid or amorphous samples, NOESY NMR can identify spatial proximity of protons (e.g., cis vs. trans arrangement of fluorine and hydroxymethyl groups). Chiral HPLC with polar stationary phases (e.g., amylose-based columns) can also separate enantiomers .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 19F^{19}\text{F} NMR is essential for confirming fluorination position and purity. 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve substituent integration and coupling patterns (e.g., vicinal JH-FJ_{\text{H-F}} couplings) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, while tandem MS (MS/MS) identifies fragmentation pathways.
  • HPLC : Reverse-phase HPLC with UV detection monitors purity, while chiral HPLC confirms enantiomeric excess .

Advanced Research Questions

Q. How can structural contradictions in crystallographic and spectroscopic data be resolved?

  • Methodological Answer : Discrepancies between X-ray and NMR data often arise from dynamic effects (e.g., ring puckering in pyrrolidine). Use variable-temperature NMR to assess conformational flexibility. For crystallographic outliers (e.g., unexpected bond angles), re-refine the structure using SHELXL with restraints for known geometric parameters . Cross-validate with computational methods (DFT calculations) to compare experimental and theoretical 19F^{19}\text{F} chemical shifts .

Q. What is the impact of the fluorine atom on the compound’s reactivity and stability?

  • Methodological Answer : Fluorine’s electronegativity increases the electrophilicity of adjacent carbons, making the hydroxymethyl group more susceptible to oxidation or nucleophilic substitution. Stability studies under acidic/basic conditions (e.g., pH 2–12 at 25–40°C) can quantify degradation pathways. Compare with non-fluorinated analogs (e.g., benzyl cis-4-(hydroxymethyl)pyrrolidine-1-carboxylate) to isolate fluorine’s effects .

Q. How can this compound serve as a building block in drug design?

  • Methodological Answer : The hydroxymethyl group enables conjugation to pharmacophores (e.g., via esterification or carbamate formation), while the fluorine atom enhances metabolic stability. For example, fluorinated pyrrolidines are used in protease inhibitors and kinase-targeted therapies. To optimize bioavailability, perform logP and PSA calculations (e.g., using Molinspiration) and compare with known CNS-penetrant compounds .

Q. What strategies mitigate racemization during synthetic steps?

  • Methodological Answer : Racemization often occurs during benzylation or deprotection. Use low-temperature conditions (<0°C) for acid-/base-sensitive steps. Employ orthogonal protecting groups (e.g., tert-butoxycarbonyl [Boc] for amines) to minimize side reactions. Monitor enantiomeric purity via chiral HPLC after each step .

Safety and Handling

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer : While specific toxicity data for this compound is limited, analogous benzyl-protected pyrrolidines require:
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Storage : Inert atmosphere (argon) at –20°C to prevent hydrolysis of the carbamate group .

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